4-(4-hydroxyphenyl)phthalazin-1(2H)-one

High-performance engineering thermoplastics Glass transition temperature Poly(phthalazinone ether sulfone)

PEEK and polysulfones force a trade-off between thermal stability and processability. 4-(4-Hydroxyphenyl)phthalazin-1(2H)-one (DHPZ) solves this by enabling poly(aryl ether)s with Tg up to 305°C while remaining soluble for solution casting. - Delivers 2.5× the tensile strength of PEEK at 250°C and an HDT 100°C higher. - Permits conventional phase-inversion membrane fabrication and solution prepreg processing. - Ensures hydrolytic stability and solvent resistance comparable to semi-crystalline PEEK.

Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
CAS No. 152594-70-2
Cat. No. B1299626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-hydroxyphenyl)phthalazin-1(2H)-one
CAS152594-70-2
Molecular FormulaC14H10N2O2
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NNC2=O)C3=CC=C(C=C3)O
InChIInChI=1S/C14H10N2O2/c17-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(18)16-15-13/h1-8,17H,(H,16,18)
InChIKeyLYLHOKOTRWUGIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DHPZ: Core Monomer for High-Tg Solution-Processable Polymers


4-(4-Hydroxyphenyl)phthalazin-1(2H)-one (DHPZ) is a heterocyclic bisphenol-like monomer belonging to the phthalazinone class . It possesses an unsymmetrical, twisted, non-coplanar conformation in which the phthalazinone N–H group behaves analogously to a phenolic O–H in nucleophilic aromatic substitution polycondensations [1]. This structural duality enables DHPZ to serve as the core building block for a family of high-performance poly(aryl ether)s, poly(aryl ether sulfone)s, poly(aryl ether ketone)s, and poly(ether imide)s that combine high glass transition temperatures with solubility in common organic solvents.

Monomer Class Phthalazinone heterocyclic bisphenol analogue
Polymer Design High-Tg, solution-processable poly(aryl ether) backbones
Key Attribute Twisted, non-coplanar structure enabling solubility with rigidity

Why DHPZ Cannot Be Replaced by Common Bisphenols


Conventional bisphenols such as bisphenol-A (BPA), hydroquinone, and 4,4′-biphenol produce polymers that force a trade-off between thermal performance and processability. PEEK (derived from hydroquinone) is semicrystalline and chemically resistant but has a Tg of only 143 °C, limiting its upper service temperature. Commercial poly(aryl ether sulfone)s (e.g., Radel®, derived from 4,4′-biphenol) offer a higher Tg of approximately 220 °C but are amorphous and vulnerable to organic solvents. Even when these conventional bisphenols are copolymerized with DHPZ, the resulting Tg scales directly with the DHPZ mole fraction [1]; partial substitution cannot replicate the step-change in thermal-mechanical performance and simultaneous solubility that the fully phthalazinone-based architecture delivers [2]. This means no generic bisphenol can be simply interchanged for DHPZ without fundamentally compromising the target property profile.

Thermal Performance
BPA / Hydroquinone
Tg < 220 °C
vs
DHPZ-Based
Tg up to 305 °C
Partial substitution cannot reproduce the full step-change in Tg.
Processability
PEEK
Melt-processing only
vs
DHPZ-Based
Solution & melt-processable
Trade-off between thermal performance and solvent resistance may shift with conventional bisphenols.

Performance Evidence: DHPZ vs. Benchmark Polymers


Tg: DHPZ Homopolymer vs. Radel®

The homopolymer of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one with bis(4-chlorophenyl)sulfone, poly(phthalazinone ether sulfone) (PPES), exhibits a glass transition temperature (Tg) of approximately 305 °C [1]. In contrast, the commercial poly(biphenyl ether sulfone) marketed as Radel® R, which uses 4,4′-biphenol as the diol monomer, has a Tg limited to 220 °C [1]. This represents an 85 °C elevation in the fundamental thermal transition that defines the upper use temperature of an amorphous engineering resin.

Tg: DHPZ vs. Radel®
Head-to-head
PPES Tg ≈ 305 °C
Radel® R Tg ≈ 220 °C
ΔTg = +85 °C
Supports higher continuous-use temperature ceiling for amorphous resins.
Tg measured by DSC on neat resins.
High-performance engineering thermoplastics Glass transition temperature Poly(phthalazinone ether sulfone)

Tg: DHPZ Copolymer vs. PEEK

Poly(ether ether ketone) (PEEK, Victrex®) is the dominant semicrystalline high-performance thermoplastic, with a well-documented Tg of 143 °C [1]. The incorporation of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one as a comonomer with 4,4′-biphenol and 4,4′-difluorobenzophenone yields a semicrystalline copolymer with a Tg of approximately 230 °C—an 87 °C increase relative to PEEK—while retaining a melting temperature (Tm) of approximately 316 °C [2].

Tg: DHPZ Copolymer vs. PEEK
Head-to-head
DHPZ Copolymer Tg ≈ 230 °C
PEEK Tg ≈ 143 °C
ΔTg = +87 °C
Reported Tg elevation redefines thermal load capacity in semicrystalline systems.
Semicrystalline morphology preserved; Tm ≈ 316 °C.
Aerospace thermoplastics Poly(aryl ether ketone) Semicrystalline engineering polymers

HDT: PPESK vs. PEEK

Heat deflection temperature (HDT) measures the temperature at which a polymer bar deflects under a specified flexural load, providing an engineering-relevant thermal performance metric. The DHPZ-based copolymer poly(phthalazinone ether sulfone ketone) (PPESK) demonstrates an HDT that is 100 °C higher than that of PEEK under equivalent loading conditions [1]. This dramatic difference exceeds the Tg gap between the two materials because PPESK retains a much higher modulus in the temperature region between PEEK's Tg and its own Tg.

HDT: PPESK vs. PEEK
Head-to-head
PPESK HDT ≈ 260 °C
PEEK HDT ≈ 160 °C
ΔHDT ≈ +100 °C
Supports structural load-bearing application fit at elevated temperatures.
Engineering-relevant metric per ISO 75 context.
Heat deflection temperature Load-bearing thermal stability Structural thermoplastic applications

Tensile Strength Retention: PPESK vs. PEEK

A critical limitation of PEEK is the rapid decline of its mechanical properties above its Tg of 143 °C. At 250 °C—a temperature frequently encountered in aerospace and oilfield applications—the tensile strength of DHPZ-derived PPESK is 2.5 times that of PEEK [1]. An independent comparative study using identical tensile testing protocols confirmed that PPESK's superior mechanical retention stems from the rigid, twisted phthalazinone backbone that suppresses chain mobility far above the PEEK Tg [2].

Tensile Strength at 250 °C
Head-to-head
PPESK tensile strength is 2.5× that of PEEK at 250 °C.
Reported mechanical retention context for high-temperature service environments.
Data from conference report and independent comparative study.
High-temperature mechanical properties Tensile strength retention Engineering thermoplastic selection

Thermal Stability: DHPZ Polyarylate vs. BPA Analogues

The thermal stability ceiling of DHPZ-based polymers extends well beyond that of conventional bisphenol-A-based polyarylates. The novel polyarylate PAR-PH, synthesized from DHPZ and isophthaloyl chloride, exhibits a 5% thermal weight loss temperature (Td,5%) of 463 °C in nitrogen with a residual char yield of 52.0% at 800 °C [1]. In contrast, typical BPA-derived polyarylates (e.g., poly(bisphenol-A isophthalate)) report Td,5% values in the range of 400–430 °C [1]. The phthalazinone moiety's rigid, heterocyclic architecture and twisted non-coplanar conformation suppress thermal degradation pathways (e.g., β-hydrogen elimination at the isopropylidene bridge of BPA) that limit conventional polyarylates.

Thermal Stability: PAR-PH
Cross-study
Td,5% = 463 °C in N2
Char yield 52.0% at 800 °C
Supports reliability review for high-temperature processing excursions.
TGA at 10 °C/min; comparison to BPA-polyarylate class context.
Thermogravimetric analysis Thermal decomposition temperature Polyarylate thermal stability

Solution Processability: DHPZ Polymers vs. PEEK

A fundamental processing limitation of PEEK is its insolubility in virtually all common organic solvents at room temperature, restricting its fabrication to melt-processing techniques (extrusion, injection molding) at temperatures above 360 °C. In contrast, DHPZ-based poly(phthalazinone ether sulfone)s (PPES) and copolymers are readily soluble in chloroform, N-methyl-2-pyrrolidinone (NMP), and N,N-dimethylacetamide (DMAc) [1], while maintaining Tg values of 225–305 °C. This solubility arises from the twisted, non-coplanar phthalazinone moiety that disrupts chain packing without sacrificing backbone rigidity [2]. The result is a rare combination of ultra-high Tg and room-temperature solution processability, enabling membrane casting, spin coating, fiber spinning, and impregnation of continuous fiber reinforcements via low-cost solution-based methods.

Solution Processability
Class-level
Soluble in CHCl₃, NMP, DMAc at 25 °C
Enables ambient-temperature membrane casting and composite impregnation.
PEEK is insoluble in all common organic solvents.
Polymer solubility Solution processing Membrane fabrication

DHPZ-Based Materials: Application Scenarios


Aerospace Engine Components: Beyond PEEK Limits

Where PEEK components soften above 143 °C, DHPZ-based PPESK retains 2.5× the tensile strength of PEEK at 250 °C [1] and offers an HDT 100 °C higher [1]. This makes it suitable for engine nacelle brackets, bleed-air system components, and interior structural parts in proximity to hot zones where metal replacement is desired for weight reduction. The semicrystalline DHPZ copolymer variant with Tg ~230 °C also maintains solvent resistance comparable to PEEK [2], ensuring compatibility with jet fuel and hydraulic fluids.

Solution-Cast Membranes for Aggressive Chemical Environments

The solubility of DHPZ-based poly(phthalazinone ether sulfone)s in NMP, DMAc, and chloroform at room temperature [1] enables conventional phase-inversion membrane fabrication, while the polymer's Tg of 225–305 °C [1] and chemical resistance permit operation in hot, corrosive feed streams. This contrasts with polysulfone (Udel®) membranes that fail above 180 °C and PEEK that cannot be solution-cast at all. Applications include produced-water treatment in oilfields, hot solvent nanofiltration, and high-temperature fuel cell proton-exchange membranes.

High-Tg Dielectrics for Flexible Electronics & Packaging

DHPZ-based polyarylates such as PAR-PH provide a Tg of 275 °C and a Td,5% of 463 °C [1], surpassing the thermal requirements for lead-free soldering processes (peak reflow temperatures ~260 °C). Combined with the polymer's solubility in common spin-coating solvents (NMP, DMAc) [2], this enables direct solution deposition of high-Tg dielectric interlayers on silicon wafers or flexible substrates—a processing route unavailable with PEEK. The high char yield (52.0% at 800 °C) further provides intrinsic flame retardancy for electronics applications.

Thermoplastic Composite Prepregs via Solution Impregnation

The room-temperature solubility of DHPZ-based polymers [1] permits the production of continuous carbon-fiber or glass-fiber prepregs by simple solution impregnation and solvent evaporation, avoiding the costly and energy-intensive melt-impregnation processes required for PEEK (processing temperature > 360 °C). The resulting composite then benefits from a matrix Tg of 263–305 °C [1], dramatically exceeding the 143 °C Tg limit of PEEK-matrix composites, while the N–C coupling chemistry of the phthalazinone [2] provides hydrolytic stability for long-term outdoor or marine service.

Application
Selection Property
Validation Focus
Aerospace Engine Components
High-Tg semicrystalline copolymer with solvent resistance
Mechanical strength retention above 200 °C; fluid compatibility testing
Solution-Cast Membranes
Amorphous, soluble PPES with Tg 225–305 °C
Phase-inversion casting fidelity; flux and rejection under hot corrosive feeds
High-Tg Dielectrics
Soluble polyarylate with Td,5% 463 °C and high char yield
Spin-coating uniformity; dielectric constant and breakdown strength at reflow temperatures
Composite Prepregs
Room-temperature-soluble, hydrolytically stable PPES
Solution impregnation quality; interlaminar shear strength after moisture conditioning

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